Annonin
Description
Properties
CAS No. |
102713-74-6 |
|---|---|
Molecular Formula |
C37H66O7 |
Molecular Weight |
622.9 g/mol |
IUPAC Name |
(2S)-4-[(13R)-2,13-dihydroxy-13-[(2R,5R)-5-[(5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C37H66O7/c1-3-4-5-6-7-11-14-17-20-31(39)33-22-24-35(43-33)36-25-23-34(44-36)32(40)21-18-15-12-9-8-10-13-16-19-30(38)27-29-26-28(2)42-37(29)41/h26,28,30-36,38-40H,3-25,27H2,1-2H3/t28-,30?,31-,32+,33+,34+,35?,36+/m0/s1 |
InChI Key |
MBABCNBNDNGODA-FIYOHJTNSA-N |
Isomeric SMILES |
CCCCCCCCCC[C@@H]([C@H]1CCC(O1)[C@H]2CC[C@@H](O2)[C@@H](CCCCCCCCCCC(CC3=C[C@@H](OC3=O)C)O)O)O |
Canonical SMILES |
CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCC(CC3=CC(OC3=O)C)O)O)O |
Origin of Product |
United States |
Preparation Methods
Annonin can be extracted from the seeds of Annona squamosa. The process involves extracting comminuted Annona squamosa parts to remove petroleum ether solubles . This extraction method yields a substantially pure insecticidally active compound . Industrial production methods typically involve large-scale extraction and purification processes to obtain this compound in its pure form.
Chemical Reactions Analysis
Annonin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Annonin has a wide range of scientific research applications. In chemistry, it is studied for its unique chemical structure and reactivity. In biology and medicine, this compound is known for its cytotoxic effects on various cell lines, making it a potential therapeutic agent for cancer treatment . It inhibits NADH-ubiquinone oxidoreductase (complex I) in mitochondria, suppressing ATP production and leading to apoptosis in cancer cells . Additionally, this compound-based bioinsecticides are used in agriculture to control pests without causing phytotoxicity .
Mechanism of Action
Annonin exerts its effects by inhibiting complex I (NADH: ubiquinone oxidoreductase) in the electron-transport chain in the mitochondria of target organisms . This inhibition disrupts ATP production, leading to cell death. In pests, this compound also inhibits coenzyme NADH, causing the pests to die . In cancer cells, the inhibition of complex I leads to apoptosis due to the high metabolic rates of these cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Annonin belongs to a broader class of Annonaceous acetogenins, which share a common backbone but differ in functional groups, stereochemistry, and bioactivity. Below is a detailed comparison with structurally and functionally related compounds:
Structural Comparison
Patent and Research Landscape
This compound VI (C₃₇H₆₆O₇) dominates the patent landscape among acetogenins, with 15,284 patents filed for its pesticidal applications, far surpassing compounds like Asiminocin (3 patents) and Bullacin B (2 patents) . This reflects its commercial viability and efficacy in pest control compared to structurally similar analogs .
Critical Analysis of Research Findings
- Structural-Activity Relationship (SAR): The terminal hydroxyl group in this compound enhances its binding affinity to mitochondrial Complex I, whereas Uvaricin’s carboxyl group may favor membrane disruption .
- Efficacy vs. Toxicity: this compound’s high patent activity contrasts with its moderate cytotoxicity (e.g., Annonacin’s lower LD₅₀ suggests higher mammalian toxicity) .
- Research Gaps: Limited data exist on the stereochemical impact of this compound’s THF ring configuration. Comparative studies with Bullacin B or Squamostatin C could clarify SAR nuances .
Data Tables
Table 1: Patent and Literature Activity of C₃₇H₆₆O₇ Compounds
| Compound | Patents | Literature Entries | Notes |
|---|---|---|---|
| This compound VI | 15,284 | 78 | Dominant in pest control |
| Asiminocin | 3 | 2 | Limited commercial application |
| Bullacin B | 2 | 1 | Rarely studied |
Table 2: Inhibition of Respiratory Chain Complexes
| Compound | % Inhibition (Complex I) | Model System | Reference |
|---|---|---|---|
| This compound VI | 62% | E. coli CyaY strain | |
| Rotenone | 95% | Rat liver mitochondria | N/A |
Q & A
Q. How can researchers address potential conflicts between patent disclosures and open-access reporting of this compound’s applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
